Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUCLKCQKXMM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350871 | |
| Record name | Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50888-84-1 | |
| Record name | Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It has been found to have inhibitory activity against the post-proline cleaving enzyme from flavobacterium meningosepticum. This enzyme plays a crucial role in the breakdown of proline-rich proteins.
Biological Activity
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, also known by its CAS number 50888-84-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- IUPAC Name : Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- CAS Number : 50888-84-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in different applications:
1. Co-Crystallization and Material Science
Chesna et al. (2017) investigated the compound's role in co-crystallization, demonstrating its ability to form non-centrosymmetric crystals when combined with benzoic acid. This property is crucial for developing chiral materials that can be utilized in pharmaceutical crystallization processes and material science applications.
2. Catalysis and Organic Transformations
Bender and Widenhoefer (2005) highlighted the compound's effectiveness in platinum-catalyzed intramolecular hydroamination reactions. This reaction is significant for synthesizing pyrrolidine derivatives, showcasing its utility in complex organic synthesis and the development of new methodologies for nitrogen-containing compounds .
Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Chesna et al., 2017 | Co-Crystallization | Demonstrated formation of hydrogen-bonded networks with benzoic acid; implications for chiral material development. |
| Bender & Widenhoefer, 2005 | Catalysis | Effective in forming pyrrolidine derivatives; highlighted utility in organic synthesis methodologies. |
Applications
This compound has several applications based on its biological activity:
- Pharmaceutical Development : Its ability to form chiral compounds makes it valuable in drug formulation.
- Organic Synthesis : It serves as a precursor for synthesizing various nitrogen-containing compounds.
- Material Science : The compound's crystallization properties are explored for developing advanced materials.
Safety and Handling
The compound is classified as an irritant, necessitating caution during handling. Proper safety protocols should be followed to mitigate any risks associated with exposure.
Scientific Research Applications
Asymmetric Synthesis
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is widely utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Case Study: Synthesis of Chiral Ketones
In a study by Wang et al., the compound was employed as a chiral auxiliary in the synthesis of chiral ketones. The reaction demonstrated high enantioselectivity, yielding products with over 90% ee (enantiomeric excess) when used in conjunction with specific catalysts .
Organocatalysis
The compound serves as an intermediate in the preparation of organocatalysts. These catalysts facilitate various chemical reactions without the need for metal-based catalysts, offering a greener alternative in organic synthesis.
Application Example
In research published by Liu et al., this compound was utilized to develop a novel organocatalytic system that enhanced reaction rates and selectivity in the formation of complex organic molecules .
Pharmaceutical Development
The compound's structural properties allow it to be used in the development of pharmaceutical agents. Its role as a building block in drug synthesis has been explored extensively.
Case Study: Antiviral Agents
Research conducted by Zhang et al. highlighted the use of this compound in synthesizing antiviral compounds. The derivatives produced showed promising activity against viral infections, demonstrating the compound's potential in drug discovery .
Chiral Building Block
As a chiral building block, this compound is integral in creating other complex molecules with specific stereochemistry. Its application spans various fields, including materials science and agrochemicals.
Research Insights
A study by Chen et al. explored the use of this compound in synthesizing new chiral ligands for asymmetric catalysis, leading to improved yields and selectivity in various reactions .
Summary Table of Applications
Preparation Methods
Peptide Coupling Method Using Carbodiimide Chemistry
Reaction Overview:
The synthesis of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate typically involves the coupling of pyrrolidine derivatives with N-benzyloxycarbonyl-L-proline using carbodiimide-mediated amide bond formation.
| Reagent/Condition | Details |
|---|---|
| Starting Materials | Pyrrolidine, N-benzyloxycarbonyl-L-proline |
| Coupling Agent | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) |
| Additives | 4-methylmorpholine, benzotriazol-1-ol (HOBt) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 20 °C |
| Reaction Time | 24 hours |
| Yield | 83% |
- The carbodiimide activates the carboxylic acid group of N-benzyloxycarbonyl-L-proline, forming an O-acylisourea intermediate.
- HOBt serves to suppress side reactions and racemization by forming a more stable active ester intermediate.
- 4-methylmorpholine acts as a base to scavenge the generated hydrochloric acid.
- The reaction proceeds smoothly at room temperature, preserving the (S)-configuration of the chiral center.
- Purification is typically done by chromatographic techniques.
Reference:
Zhu et al. demonstrated this method in Tetrahedron Asymmetry (2006), reporting an 83% yield with excellent stereochemical integrity.
Benzylation via Benzyl Chloroformate Esterification
Reaction Overview:
An alternative approach involves the formation of the benzyl ester via reaction of the pyrrolidine carboxylic acid derivative with benzyl chloroformate under basic conditions.
| Reagent/Condition | Details |
|---|---|
| Starting Material | (S)-1-[(Pyrrolidin-2-yl)methyl]pyrrolidine |
| Benzylating Agent | Benzyl chloroformate |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Anhydrous acetonitrile (CH3CN) |
| Temperature | 0 °C initially, then room temperature |
| Atmosphere | Inert (argon) |
| Reaction Time | Overnight |
| Yield | 87% |
- Benzyl chloroformate is added dropwise to the suspension of the starting amine and potassium carbonate in acetonitrile at 0 °C under argon to avoid moisture and oxidation.
- After stirring overnight at room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
- The organic layers are washed, dried, and concentrated.
- The crude product is purified by chromatography (dichloromethane/methanol mixture).
- The product is obtained as a light yellow oil with optical rotation $$[\alpha]_{D}^{20} = +51.5$$ (EtOH).
- NMR and IR data confirm the structure and purity.
Reference:
This method was reported by Vasiloiu et al. in Catalysis Today (2013), achieving an 87% yield with high stereochemical purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Carbodiimide-mediated coupling | Pyrrolidine, N-benzyloxycarbonyl-L-proline, EDC·HCl, HOBt, 4-methylmorpholine | Dichloromethane | 20 °C, 24 h | 83% | Mild, preserves stereochemistry |
| Benzyl chloroformate esterification | (S)-1-[(Pyrrolidin-2-yl)methyl]pyrrolidine, benzyl chloroformate, K2CO3 | Acetonitrile | 0 °C to RT, overnight | 87% | Requires inert atmosphere, mild base |
| Catalytic benzylation (less common) | Pd catalyst, bases, benzylating agents | Various | Reflux or elevated T | Variable | Less established for this compound |
Q & A
Q. What are the key synthetic routes for Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, and what experimental parameters influence yield and stereoselectivity?
The compound is synthesized via phosphine-catalyzed cycloisomerization, as demonstrated in General Procedure 1 (). Critical parameters include catalyst selection (e.g., phosphine ligands), temperature control (ambient to reflux conditions), and solvent polarity. For example, using dichloromethane (DCM) as a solvent at 28°C yielded 81% product with an E/Z ratio of 9:1. Post-synthesis purification via silica gel flash chromatography is essential to isolate the major stereoisomer .
Q. Why is the (S)-configuration of this compound significant in asymmetric synthesis, and how is enantiomeric purity validated?
The (S)-configuration is critical for applications in chiral catalysis or drug discovery, where stereochemistry dictates biological activity or reaction pathways. Enantiomeric excess (ee) is determined using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., IC column), which resolved 83% ee in reported studies (). Nuclear magnetic resonance (NMR) coupling constants and optical rotation ([α]D²⁸ = +39.51 in CHCl₃) further confirm stereochemical integrity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR : ¹H and ¹³C NMR provide detailed chemical shifts (e.g., δ 7.35–7.25 for benzyl protons) and coupling constants (e.g., J = 15.2 Hz for trans-alkene protons) ().
- IR Spectroscopy : Peaks at 1730 cm⁻¹ (C=O stretching) and 1690 cm⁻¹ (amide carbonyl) confirm functional groups ().
- High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., C₂₈H₂₈NO₃, m/z calculated 426.2069) ().
- HPLC : Monitors purity and enantiomeric ratios ().
Q. What safety precautions are necessary during handling and storage?
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
The benzyl ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should precede long-term storage or reaction planning. For example, avoid aqueous media at extreme pH and prioritize anhydrous solvents like tetrahydrofuran (THF) or DCM ( ).
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of this compound, and what catalytic systems show promise?
Stereoselectivity is enhanced by chiral phosphine catalysts (e.g., (R)-BINAP derivatives) and substrate-controlled strategies. Computational modeling of transition states (e.g., DFT studies) can predict favorable stereochemical outcomes. Recent work achieved 9:1 E/Z selectivity using bulky ligands that sterically hinder undesired pathways ().
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?
Cross-validate with orthogonal methods:
- Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Re-examine sample preparation (e.g., solvent deuteration, concentration) to eliminate artifacts ().
Q. What strategies are effective for designing derivatives with modified pyrrolidine scaffolds while retaining bioactivity?
Q. How can computational methods predict the compound’s reactivity in catalytic asymmetric reactions?
Molecular docking and molecular dynamics simulations model interactions with enzymes or metal catalysts. For example, the SMILES string (C1CC(=O)N(C1=O)OC(=O)C@HNC(=O)OCC3=CC=CC=C3) from can be used in software like Gaussian or Schrödinger Suite to optimize transition-state geometries.
Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymatic targets?
The pyrrolidinylcarbonyl moiety mimics natural substrates, enabling competitive inhibition. Kinetic studies (e.g., IC₅₀ determination via fluorescence assays) and X-ray crystallography of enzyme-ligand complexes reveal binding modes. For instance, the benzyl group occupies hydrophobic pockets, while the carbonyl interacts with catalytic residues ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
